molecular formula C16H23F3N4O B12246595 N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide

N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide

Cat. No.: B12246595
M. Wt: 344.38 g/mol
InChI Key: SQFKPDQYBCBVKU-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperazine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminopyridine with a bromoketone to form an intermediate, which is then subjected to further reactions to introduce the piperazine and propanamide groups . The reaction conditions often include the use of solvents like toluene and ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote bond cleavage and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide is unique due to the combination of its trifluoromethyl, piperazine, and propanamide groups.

Properties

Molecular Formula

C16H23F3N4O

Molecular Weight

344.38 g/mol

IUPAC Name

N-propan-2-yl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide

InChI

InChI=1S/C16H23F3N4O/c1-11(2)21-15(24)12(3)22-6-8-23(9-7-22)14-5-4-13(10-20-14)16(17,18)19/h4-5,10-12H,6-9H2,1-3H3,(H,21,24)

InChI Key

SQFKPDQYBCBVKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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